5-oxa-2-azaspiro[3.4]octan-6-one, trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-oxa-2-azaspiro[3.4]octan-6-one, trifluoroacetic acid: is a compound of interest in various fields of research, particularly in chemistry and pharmaceuticals. This compound is characterized by its unique spirocyclic structure, which includes an oxygen and nitrogen atom within the ring system, and is often used in research and development due to its potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-oxa-2-azaspiro[3.4]octan-6-one, trifluoroacetic acid can be achieved through several synthetic routes. One common method involves the annulation of a cyclopentane ring with a four-membered ring. This process typically employs readily available starting materials and conventional chemical transformations. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the formation of the desired spirocyclic structure .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories for experimental purposes. The production process may involve scaling up the synthetic routes used in laboratory settings, with adjustments to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 5-oxa-2-azaspiro[3.4]octan-6-one, trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the spirocyclic structure, potentially leading to the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups, altering its chemical properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized spirocyclic compounds, while reduction can produce reduced analogs with different functional groups.
Aplicaciones Científicas De Investigación
5-oxa-2-azaspiro[3.4]octan-6-one, trifluoroacetic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Researchers study the compound’s potential biological activities, including its interactions with various biological targets.
Medicine: The compound is investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: In industrial settings, the compound may be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 5-oxa-2-azaspiro[3.4]octan-6-one, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to various enzymes or receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s chemical modifications.
Comparación Con Compuestos Similares
2-azaspiro[3.4]octane: A related compound with a similar spirocyclic structure but lacking the oxygen atom.
5-oxa-2-azaspiro[3.4]octane: Another similar compound with a spirocyclic structure that includes both oxygen and nitrogen atoms.
Uniqueness: 5-oxa-2-azaspiro[3.4]octan-6-one, trifluoroacetic acid is unique due to its specific combination of a spirocyclic structure with both oxygen and nitrogen atoms and the presence of trifluoroacetic acid. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development.
Propiedades
Número CAS |
2408972-85-8 |
---|---|
Fórmula molecular |
C8H10F3NO4 |
Peso molecular |
241.16 g/mol |
Nombre IUPAC |
5-oxa-2-azaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H9NO2.C2HF3O2/c8-5-1-2-6(9-5)3-7-4-6;3-2(4,5)1(6)7/h7H,1-4H2;(H,6,7) |
Clave InChI |
LLCBFRVJBZBNMY-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CNC2)OC1=O.C(=O)(C(F)(F)F)O |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.